3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C8H8BF3O4 and a molecular weight of 235.96 g/mol . This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are known to be used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that boronic acids play a significant role in various organic synthesis reactions, including the suzuki–miyaura coupling .
Result of Action
The compound is known to be involved in the synthesis of biologically active molecules .
Action Environment
It’s known that the suzuki–miyaura coupling reaction, in which this compound is used, can be influenced by various factors such as temperature, solvent, and the presence of a catalyst .
Biochemical Analysis
Biochemical Properties
3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely applied in the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules . The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds, making this compound an important reagent in organic synthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with palladium catalysts in the Suzuki–Miyaura coupling reaction. The boron atom in the compound forms a complex with the palladium center, facilitating the transfer of the organic group from boron to palladium . This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds. Additionally, the compound’s ability to bind to cell-surface glycoconjugates suggests potential interactions with other biomolecules, which may influence enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Boronic acids are generally stable under mild conditions but can undergo hydrolysis in the presence of water This hydrolysis can affect the compound’s long-term effects on cellular function, as the degradation products may have different biochemical properties
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that boronic acids can exhibit toxic effects at high doses It is important to determine the threshold levels at which this compound can be safely used in biochemical research
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s role in the Suzuki–Miyaura coupling reaction highlights its importance in the formation of carbon-carbon bonds, which are essential for the synthesis of complex organic molecules . The metabolic flux and levels of metabolites may be influenced by the presence of this compound, making it a valuable compound for studying metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with formaldehyde under basic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: The major products include 3-formyl-4-(trifluoromethoxy)phenylboronic acid and 3-carboxy-4-(trifluoromethoxy)phenylboronic acid.
Reduction: The major products include 3-hydroxymethyl-4-(trifluoromethoxy)phenylmethanol and 3-hydroxymethyl-4-(trifluoromethoxy)phenylmethane.
Substitution: The major products are various biaryl compounds formed through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid is used as a building block for the synthesis of complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology
This compound has been studied for its potential biological activity, including antibacterial properties. It exhibits potency against bacteria such as Escherichia coli and Bacillus cereus.
Medicine
In medicinal chemistry, this compound is used in the development of drug delivery systems. Its ability to respond to changes in glucose and lactic acid levels makes it ideal for targeted drug delivery, especially in conditions like diabetes and cancer.
Industry
In the industrial sector, this compound is used in the development of responsive materials and sensors. Its ability to bind to saccharides makes it valuable in the design of electrochemical sensors for saccharide detection.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but lacks the hydroxymethyl group.
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both the hydroxymethyl and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form reversible covalent bonds, making it valuable in various applications .
Properties
IUPAC Name |
[3-(hydroxymethyl)-4-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-3,13-15H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVFPMGLKKFBIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)CO)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.